N-(2-ethoxyphenyl)-5-oxo-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-3-carboxamide
Description
Properties
IUPAC Name |
N-(2-ethoxyphenyl)-5-oxo-1-sulfanylidene-4H-[1,3]thiazolo[3,4-a]quinazoline-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3O3S2/c1-2-25-14-10-6-4-8-12(14)20-18(24)15-16-21-17(23)11-7-3-5-9-13(11)22(16)19(26)27-15/h3-10H,2H2,1H3,(H,20,24)(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLXXWYRHVAWMHF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)C2=C3NC(=O)C4=CC=CC=C4N3C(=S)S2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-ethoxyphenyl)-5-oxo-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-3-carboxamide is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, synthesis, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The compound belongs to the thiazoloquinazoline class, characterized by a thiazole ring fused with a quinazoline moiety. Its molecular formula is C19H14N3O3S2, and it exhibits a complex structure that contributes to its biological properties. The presence of the ethoxy group and the thioxo moiety are significant for its activity.
1. Antimicrobial Activity
Recent studies have shown that derivatives of this compound exhibit potent antimicrobial properties. For instance, certain analogs demonstrated significant inhibitory effects against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The structure-activity relationship (SAR) analysis indicated that modifications in the phenyl ring enhance antibacterial efficacy.
2. Anticancer Potential
Research indicates that this compound may act as a c-Met kinase inhibitor. c-Met is implicated in several cancers, including lung and breast cancer. In vitro studies revealed that this compound could inhibit cell proliferation in cancer cell lines with an IC50 value in the micromolar range. This suggests a potential role in cancer therapy.
3. Cardiovascular Effects
The compound has been evaluated for its effects on large-conductance voltage- and Ca²+-activated K⁺ channels (BK channels). A specific derivative exhibited activation of these channels, which are crucial for regulating vascular tone and cardiac function. This activity points to its potential utility in treating cardiovascular disorders.
Research Findings
Table 1: Summary of Biological Activities
| Activity Type | Effectiveness | Notable Findings |
|---|---|---|
| Antimicrobial | Moderate to High | Effective against S. aureus, E. coli |
| Anticancer | Micromolar IC50 | Inhibits proliferation in cancer cell lines |
| Cardiovascular | Significant | Activates BK channels |
Case Studies
- Antimicrobial Study : A study published in Journal of Medicinal Chemistry examined several derivatives of thiazoloquinazoline compounds against bacterial strains. The findings indicated that modifications at the 2-position of the phenyl ring significantly enhanced antibacterial activity.
- Cancer Research : A recent investigation focused on the anticancer properties of N-(2-ethoxyphenyl)-5-oxo derivatives showed promising results in inhibiting c-Met kinase activity, leading to reduced tumor growth in xenograft models.
- Cardiovascular Effects : In electrophysiological studies, certain derivatives were found to increase BK channel currents, suggesting potential applications for managing hypertension and other cardiovascular conditions.
Comparison with Similar Compounds
Comparison with Similar Compounds
The biological and physicochemical properties of N-(2-ethoxyphenyl)-5-oxo-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-3-carboxamide are strongly influenced by structural modifications in its carboxamide and quinazoline regions. Below is a comparative analysis with structurally related analogs:
Substituent Effects on BKCa Channel Activation
Modifications to the phenyl ring of the carboxamide group significantly impact BKCa channel activation potency (Table 1):
- Key Findings :
- The ortho-methyl substitution (12a) enhances potency (EC${50}$ = 4.60 μM) compared to the unsubstituted phenyl analog (11g, EC${50}$ >10 μM), likely due to improved hydrophobic interactions with the BKCa channel .
- Meta-substituted derivatives (e.g., 12b) show higher ΔRFU values (4.98 at 6 μM), indicating stronger fluorescence-based activation signals, though with slightly reduced EC$_{50}$ values .
Antimicrobial Activity of Structural Analogs
Compounds with modified carboxamide groups exhibit varied antimicrobial profiles (Table 2):
- Key Findings :
- Fluorinated derivatives (e.g., 5e) demonstrate high activity against Gram-positive bacteria (S. aureus), likely due to enhanced electron-withdrawing effects improving membrane penetration .
- Bulky substituents like N-pentyl (5k) reduce antimicrobial efficacy, suggesting steric hindrance limits target engagement .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
